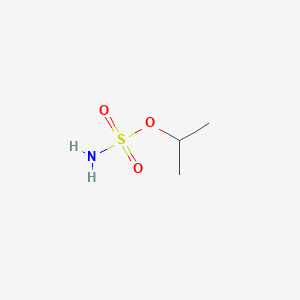![molecular formula C11H12N2O B13447092 1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)
1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
准备方法
The synthesis of 1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the cyclization of a suitable pyridine derivative with an appropriate pyrrole derivative under controlled conditions.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations.
化学反应分析
1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
作用机制
The mechanism of action of 1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and context of use.
相似化合物的比较
1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethanone and 1-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanone share structural similarities but differ in their specific chemical properties and applications
Uniqueness: The unique combination of the pyrrolo[2,3-b]pyridine core with the ethanone group imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
属性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
1-(1-ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-3-13-7-10(8(2)14)9-5-4-6-12-11(9)13/h4-7H,3H2,1-2H3 |
InChI 键 |
UKTXYBXPCSPEIZ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C2=C1N=CC=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


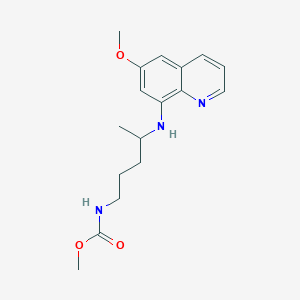
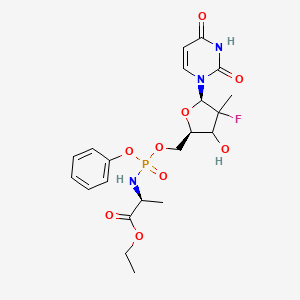
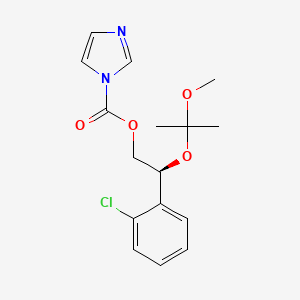
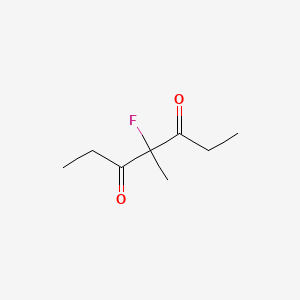
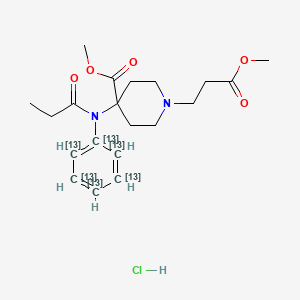
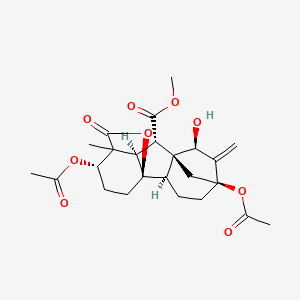

![[(2S)-1-[(2S)-4-methyl-2-(methylamino)pentyl]pyrrolidin-2-yl]methanol](/img/structure/B13447069.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2S,4S,5R,6R)-3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B13447070.png)


![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

